molecular formula C9H12FN B1340345 [1-(2-Fluorophenyl)ethyl](methyl)amine CAS No. 926213-41-4

[1-(2-Fluorophenyl)ethyl](methyl)amine

Cat. No. B1340345
M. Wt: 153.2 g/mol
InChI Key: QEHQNPXQYYTODW-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)ethylamine” is a biochemical compound with the molecular formula C9H12FN and a molecular weight of 153.2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)ethylamine” is represented by the formula C9H12FN . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 fluorine atom .


Physical And Chemical Properties Analysis

“1-(2-Fluorophenyl)ethylamine” is a liquid at room temperature . It has a predicted melting point of -3.31°C, a predicted boiling point of approximately 176.4°C at 760 mmHg, a predicted density of approximately 1.0 g/cm3, and a predicted refractive index of n20D 1.49 .

Scientific Research Applications

The compound 1-(2-Fluorophenyl)ethylamine has found applications across various fields of scientific research. Below are detailed insights into these applications, excluding information related to drug use, dosage, and side effects as per the requirements:

Polymer Electrolytes and Material Science

  • Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction. This method allows precise control over cation functionality and the direct integration of guanidinium into stable phenyl rings, demonstrating the compound's utility in polymer electrolyte development (Kim, Labouriau, Guiver, & Kim, 2011).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Pyrrole Derivatives : The compound is involved in the synthesis of β-fluoropyrrole derivatives through reactions with primary amines, indicating its role in the generation of novel organic molecules with potential biological activities (Kim, Jun, Kwak, Park, & Chai, 2007).
  • Antitumor Activity : The compound has been utilized in the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, demonstrating cytotoxic activity against tumor cell lines, highlighting its potential in the development of new anticancer agents (Flefel, Abbas, Mageid, & Zaghary, 2015).

Advanced Materials and Solar Cells

  • Electron Transport Layer in Solar Cells : Amino-functionalized conjugated polymers, incorporating similar structural motifs, have been explored as efficient electron transport layers in perovskite solar cells. This underscores the potential of amine-functionalized materials in enhancing the performance of photovoltaic devices (Sun et al., 2016).

Environmental Science and Analytical Applications

  • Fluorescence Probes for Metal Ions : The structure of 1-(2-Fluorophenyl)ethylamine and its derivatives has been used in the development of two-photon fluorescence probes for detecting metal ions in live cells and tissues. These probes offer advantages such as non-cytotoxic effects, moderate water solubility, and excellent photostability, indicating the compound's relevance in environmental monitoring and biological imaging (Huang & Ding, 2011).

Safety And Hazards

“1-(2-Fluorophenyl)ethylamine” is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHQNPXQYYTODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588263
Record name 1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Fluorophenyl)ethyl](methyl)amine

CAS RN

926213-41-4
Record name 1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(2-Fluorophenyl)ethyl]methylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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